1-(2-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione
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Overview
Description
1-(2-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound belonging to the class of aromatic ketones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 2-ethylbenzaldehyde with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles: These compounds share a similar aromatic structure but differ in their functional groups and reactivity.
1-(2-Ethylphenyl)propan-1-one: This compound is structurally similar but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness: 1-(2-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .
Properties
CAS No. |
919997-77-6 |
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Molecular Formula |
C12H11F3O2 |
Molecular Weight |
244.21 g/mol |
IUPAC Name |
1-(2-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione |
InChI |
InChI=1S/C12H11F3O2/c1-2-8-5-3-4-6-9(8)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3 |
InChI Key |
SDUNCWCFXLWLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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